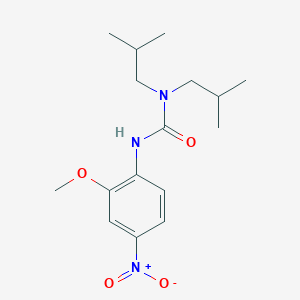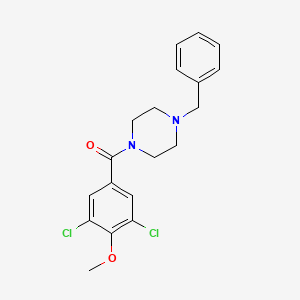![molecular formula C18H22N4O3S2 B4119810 N-[4-(aminosulfonyl)phenyl]-2-(4-tert-butylbenzoyl)hydrazinecarbothioamide](/img/structure/B4119810.png)
N-[4-(aminosulfonyl)phenyl]-2-(4-tert-butylbenzoyl)hydrazinecarbothioamide
Vue d'ensemble
Description
N-[4-(aminosulfonyl)phenyl]-2-(4-tert-butylbenzoyl)hydrazinecarbothioamide, also known as AS-2, is a novel compound that has gained attention in the scientific community due to its potential therapeutic applications.
Mécanisme D'action
The mechanism of action of N-[4-(aminosulfonyl)phenyl]-2-(4-tert-butylbenzoyl)hydrazinecarbothioamide involves its ability to target specific proteins and enzymes involved in various cellular processes. In cancer cells, N-[4-(aminosulfonyl)phenyl]-2-(4-tert-butylbenzoyl)hydrazinecarbothioamide has been shown to inhibit the activity of histone deacetylases (HDACs), which play a crucial role in the regulation of gene expression and cell cycle progression. Additionally, N-[4-(aminosulfonyl)phenyl]-2-(4-tert-butylbenzoyl)hydrazinecarbothioamide has been found to inhibit the activity of proteasomes, which are responsible for the degradation of misfolded and damaged proteins. In neurodegenerative disorders, N-[4-(aminosulfonyl)phenyl]-2-(4-tert-butylbenzoyl)hydrazinecarbothioamide has been shown to activate the Nrf2/ARE pathway, which plays a critical role in the regulation of oxidative stress and inflammation.
Biochemical and Physiological Effects:
N-[4-(aminosulfonyl)phenyl]-2-(4-tert-butylbenzoyl)hydrazinecarbothioamide has been found to have various biochemical and physiological effects, including the inhibition of cell proliferation, induction of apoptosis, suppression of inflammation, and reduction of oxidative stress. Additionally, N-[4-(aminosulfonyl)phenyl]-2-(4-tert-butylbenzoyl)hydrazinecarbothioamide has been shown to have a protective effect on mitochondrial function and reduce the accumulation of misfolded proteins.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of N-[4-(aminosulfonyl)phenyl]-2-(4-tert-butylbenzoyl)hydrazinecarbothioamide for lab experiments is its high purity and stability, which allows for accurate and reproducible results. Additionally, N-[4-(aminosulfonyl)phenyl]-2-(4-tert-butylbenzoyl)hydrazinecarbothioamide has been shown to have a low toxicity profile, making it a safe and effective compound for in vitro and in vivo studies. However, one of the limitations of N-[4-(aminosulfonyl)phenyl]-2-(4-tert-butylbenzoyl)hydrazinecarbothioamide is its limited solubility in water, which can affect its bioavailability and efficacy.
Orientations Futures
There are several future directions for N-[4-(aminosulfonyl)phenyl]-2-(4-tert-butylbenzoyl)hydrazinecarbothioamide research, including the development of novel formulations and delivery methods to improve its solubility and bioavailability. Additionally, further studies are needed to investigate the potential therapeutic applications of N-[4-(aminosulfonyl)phenyl]-2-(4-tert-butylbenzoyl)hydrazinecarbothioamide in other diseases, such as cardiovascular disease and metabolic disorders. Furthermore, the mechanism of action of N-[4-(aminosulfonyl)phenyl]-2-(4-tert-butylbenzoyl)hydrazinecarbothioamide needs to be further elucidated to identify potential targets for drug development. Finally, clinical trials are needed to evaluate the safety and efficacy of N-[4-(aminosulfonyl)phenyl]-2-(4-tert-butylbenzoyl)hydrazinecarbothioamide in humans.
Applications De Recherche Scientifique
N-[4-(aminosulfonyl)phenyl]-2-(4-tert-butylbenzoyl)hydrazinecarbothioamide has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurodegenerative disorders. In cancer research, N-[4-(aminosulfonyl)phenyl]-2-(4-tert-butylbenzoyl)hydrazinecarbothioamide has been shown to inhibit the growth and proliferation of cancer cells by inducing apoptosis and cell cycle arrest. Additionally, N-[4-(aminosulfonyl)phenyl]-2-(4-tert-butylbenzoyl)hydrazinecarbothioamide has been found to have anti-inflammatory properties by suppressing the production of pro-inflammatory cytokines and reducing oxidative stress. In neurodegenerative disorders, N-[4-(aminosulfonyl)phenyl]-2-(4-tert-butylbenzoyl)hydrazinecarbothioamide has been shown to have neuroprotective effects by reducing oxidative stress and inflammation.
Propriétés
IUPAC Name |
1-[(4-tert-butylbenzoyl)amino]-3-(4-sulfamoylphenyl)thiourea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N4O3S2/c1-18(2,3)13-6-4-12(5-7-13)16(23)21-22-17(26)20-14-8-10-15(11-9-14)27(19,24)25/h4-11H,1-3H3,(H,21,23)(H2,19,24,25)(H2,20,22,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NAPZEOKUUQCOFG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C(=O)NNC(=S)NC2=CC=C(C=C2)S(=O)(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N4O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(4-tert-butylphenyl)carbonyl]-N-(4-sulfamoylphenyl)hydrazinecarbothioamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[4-(aminosulfonyl)phenyl]-2-(2-phenylbutanoyl)hydrazinecarbothioamide](/img/structure/B4119729.png)
![3-[5-(2-bromo-4-methylphenyl)-2-furyl]-2-phenylacrylonitrile](/img/structure/B4119733.png)
![N-(2-methylcyclohexyl)-2-{[5-(phenoxymethyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B4119740.png)
![3-(4-bromophenyl)-2-[5-(trifluoromethyl)-1,3-benzothiazol-2-yl]acrylonitrile](/img/structure/B4119748.png)

![dimethyl 2-({[(2-methoxy-4-nitrophenyl)amino]carbonyl}amino)terephthalate](/img/structure/B4119763.png)

![methyl 2-[({[4-(trifluoromethyl)phenyl]amino}carbonyl)amino]benzoate hydrochloride](/img/structure/B4119785.png)
![2-[(2,2-dichloro-1-methylcyclopropyl)carbonyl]-N-(tetrahydro-2-furanylmethyl)hydrazinecarbothioamide](/img/structure/B4119792.png)
![4-(3,4-dichlorophenyl)-N-[2-(trifluoromethyl)phenyl]-1-piperazinecarboxamide](/img/structure/B4119798.png)
![4-[(4-methylbenzyl)(methylsulfonyl)amino]-N-[4-(1-pyrrolidinylsulfonyl)phenyl]benzamide](/img/structure/B4119801.png)
![4-benzyl-1-({4-[2-oxo-2-(1-pyrrolidinyl)ethoxy]phenyl}carbonothioyl)piperidine](/img/structure/B4119806.png)
![N~2~-[(2-nitrophenyl)sulfonyl]-N~2~-phenyl-N~1~-[4-(1-pyrrolidinylsulfonyl)phenyl]glycinamide](/img/structure/B4119821.png)
![N-[4-(dimethylamino)phenyl]-2-(3-oxo-2-piperazinyl)acetamide](/img/structure/B4119828.png)